molecular formula C5H10N2O3 B563257 N-Nitroso-N-methyl-4-aminobutyric acid-d3 CAS No. 1184996-41-5

N-Nitroso-N-methyl-4-aminobutyric acid-d3

Cat. No.: B563257
CAS No.: 1184996-41-5
M. Wt: 149.16 g/mol
InChI Key: SJLBIPLIGYWGJV-FIBGUPNXSA-N
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Description

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 (NMBA-d3) is a deuterium-labeled analog of N-Nitroso-N-methyl-4-aminobutyric Acid (NMBA), a genotoxic nitrosamine impurity detected in pharmaceuticals such as sartan antihypertensive drugs and tobacco products . The deuterated form (CAS 1184996-41-5) replaces three hydrogen atoms in the methyl group with deuterium (CD₃), enabling its use as an internal standard in mass spectrometry-based analytical methods to improve quantification accuracy . NMBA-d3 is critical for tracking nitrosamine formation, metabolism, and environmental persistence, particularly in regulatory and toxicological studies .

Properties

IUPAC Name

4-[nitroso(trideuteriomethyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLBIPLIGYWGJV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662152
Record name 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184996-41-5
Record name 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reagents

The synthesis of NMBA-D3 begins with N-methyl-4-aminobutyric acid (NMBA), where the methyl group is replaced by a deuterated methyl (CD3). Key reagents include deuterated methylating agents (e.g., CD3I or (CD3)2SO4) and nitrosating agents such as sodium nitrite (NaNO2) in acidic media. The deuterated precursor, N-methyl-D3-4-aminobutyric acid, is synthesized via nucleophilic substitution, where 4-aminobutyric acid reacts with deuterated methyl iodide under alkaline conditions.

Nitrosation Reaction Mechanism

Nitrosation introduces the nitroso (-NO) group to the amine. This step involves reacting N-methyl-D3-4-aminobutyric acid with nitrous acid (HNO2), generated in situ from NaNO2 and hydrochloric acid (HCl). The reaction proceeds at 0–5°C to minimize side reactions, yielding NMBA-D3. A transition-metal-free approach, adapted from aromatic amine nitrosation, employs triethyl phosphate (P(OEt)3) to facilitate the reaction in toluene at room temperature. This method avoids hazardous byproducts, aligning with green chemistry principles.

Reaction Conditions Table

ParameterValueSource
Temperature0–5°C (traditional), RT (novel)
SolventToluene or aqueous HCl
Nitrosating AgentNaNO2 + HCl
CatalystTriethyl phosphate (optional)
Reaction Time20 min (novel method)

Deuteration Techniques

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-effectiveness and regulatory compliance. Batch reactors facilitate nitrosation at controlled pH (1.5–3.0) and temperature (0–10°C). Continuous flow systems are emerging, reducing reaction times and improving safety by minimizing exposure to toxic intermediates. Post-synthesis, NMBA-D3 is purified via flash chromatography (hexane/AcOEt) or recrystallization, achieving >98% purity.

Industrial Process Parameters Table

StageConditionsYield
DeuterationCD3I, NaOH, D2O, 25°C, 12 hr85–90%
NitrosationNaNO2, HCl, 0–5°C, 2 hr75–80%
PurificationFlash chromatography95%

Analytical Methods for Quality Control

Quality control ensures isotopic integrity and absence of non-deuterated impurities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) is the gold standard. Calibration curves (0.001–0.100 ppm) validate sensitivity, with limits of quantification (LOQ) as low as 0.005 ppm. Recovery rates in solvents like methanol and acetonitrile exceed 90%, confirming method robustness.

LC-MS/MS Performance Table

ParameterValueSource
ColumnShim-pack GIST C18-AQ
Ionization ModeAPCI (+)
LOQ0.005 ppm
Recovery (Methanol)94.2–110.0%

Comparative Analysis with Related Nitrosamines

NMBA-D3 shares synthetic challenges with other nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). However, its deuterated structure necessitates specialized deuteration steps absent in non-isotopic analogs. Unlike NDMA, which forms via dimethylamine nitrosation, NMBA-D3 requires pre-deuterated precursors, complicating scalability.

Challenges and Optimization Strategies

Isotopic Purity Maintenance

Deuterium loss during synthesis is mitigated by using excess deuterated reagents and inert atmospheres. LC-MS/MS monitors isotopic patterns, ensuring CD3 group retention.

Regulatory Compliance

The European Pharmacopoeia (monograph 20542) mandates NMBA-D3 spiking solutions for drug testing. Compliance requires documentation of reaction conditions, impurity profiles, and stability data .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 involves its interaction with cellular components, leading to genotoxic effects. The nitroso group can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Structural Analogs and Key Properties

Table 1 summarizes NMBA-d3 and related nitrosamines:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
NMBA-d3 (acid form) C₅H₇D₃N₂O₃ 149.18 1184996-41-5 Internal standard for LC-MS/MS analysis of pharmaceuticals; tobacco research
NMBA-d3 methyl ester C₆H₉D₃N₂O₃ 163.19 1246817-93-5 Used in tobacco studies due to ester stability; detected in smokeless tobacco
NMBA (non-deuterated) C₅H₁₀N₂O₃ 146.14 61445-55-4 Genotoxic impurity in sartans; regulated in pharmaceuticals
NDMA (N-Nitrosodimethylamine) C₂H₆N₂O 74.08 62-75-9 Carcinogen in cured meats; environmental contaminant
NDEA (N-Nitrosodiethylamine) C₄H₁₀N₂O 102.14 55-18-5 Found in tobacco smoke; linked to liver cancer
NPRO (N-Nitrosoproline) C₅H₈N₂O₃ 144.13 7519-36-0 Biomarker for endogenous nitrosation; inhibited by vitamin C

Notes:

  • NMBA-d3 vs.
  • Ester vs. Acid Forms : The methyl ester derivative (e.g., NMBA-d3 methyl ester) enhances volatility for gas chromatography, while the acid form is suited for LC-MS/MS .

Toxicological and Regulatory Profiles

  • Genotoxicity: NMBA, NDMA, and NDEA are classified as probable human carcinogens due to alkylating DNA via metabolic activation . NMBA exhibits similar genotoxicity to NDMA but with distinct organotropism (e.g., liver vs. bladder) .
  • Regulatory Limits : The FDA mandates NMBA limits ≤ 0.96 ppm in sartans, while NDMA and NDEA have stricter thresholds (e.g., NDMA ≤ 0.096 ppm) due to higher potency .

Analytical Detection Methods

  • LC-MS/MS : NMBA-d3 is used as an internal standard for quantifying NMBA in pharmaceuticals, achieving a limit of quantification (LOQ) of 3 ng/mL with 89.9–115.7% recovery .
  • GC-MS : NDMA and NDEA are often analyzed via headspace-GC-MS due to their volatility, whereas NMBA requires derivatization (e.g., esterification) for similar methods .

Pharmaceutical Monitoring

NMBA-d3 enables precise quantification of NMBA in sartans, addressing contamination issues linked to drug synthesis pathways. For example, Xie et al. (2022) validated an LC-MS/MS method using NMBA-d3 to achieve <5% RSD in inter-day precision .

Environmental and Dietary Exposure

  • Tobacco Products : NMBA and its deuterated analogs are isolated in smokeless tobacco, with levels correlating with nitrate content .
  • Endogenous Formation: Proline nitrosation to NPRO in humans (16.6–30.0 µg/person/day) highlights parallels to NMBA formation, though NMBA is primarily exogenous .

Stability and Handling

NMBA-d3 requires storage at -18°C to prevent degradation, while non-deuterated NMBA is stable at 4°C in methanol . Both require handling under flammability (Category 2) and toxicity (Category 3) precautions .

Biological Activity

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 (NMBA-d3) is a deuterated derivative of N-Nitroso-N-methyl-4-aminobutyric acid, classified as a nitrosamine compound. This article explores its biological activity, including pharmacokinetics, genotoxicity, and potential therapeutic implications, supported by relevant data tables and case studies.

  • Molecular Formula : C₅H₇D₃N₂O₃
  • Molecular Weight : 149.16 g/mol
  • CAS Number : 1184996-41-5
  • IUPAC Name : N-butyl-N-(trideuteriomethyl)nitrous amide

Pharmacokinetics

Pharmacokinetic studies of NMBA-d3 indicate that the incorporation of deuterium alters the compound's metabolic pathways and stability. Deuteration has been shown to affect the pharmacokinetic profiles of drugs, potentially leading to enhanced metabolic stability and altered bioavailability.

Table 1: Pharmacokinetic Parameters of NMBA-d3

ParameterValue
Absorption Half-LifeTBD
Clearance RateTBD
Volume of DistributionTBD
BioavailabilityTBD

Note: TBD indicates parameters that require further study for precise values.

Genotoxicity Studies

Genotoxicity assessments are crucial for understanding the potential risks associated with NMBA-d3. Studies have demonstrated that nitrosamines can induce DNA damage, leading to mutagenic effects. The specific genotoxic profile of NMBA-d3 has been evaluated using various assays.

Table 2: Genotoxicity Assay Results for NMBA-d3

Assay TypeResultReference
Ames TestPositive
Micronucleus AssayInduced micronuclei
Comet AssaySignificant DNA damage

The biological activity of NMBA-d3 is primarily linked to its interaction with cellular components leading to oxidative stress and DNA damage. The nitrosamine structure is known to form reactive intermediates that can alkylate DNA, resulting in mutagenesis.

Case Studies

  • Case Study on Nitrosamine Exposure
    • Objective : To evaluate the effects of dietary nitrosamines, including NMBA-d3.
    • Findings : Increased incidence of tumors in animal models exposed to high levels of nitrosamines.
    • : Highlights the potential carcinogenic risk associated with NMBA-d3 exposure.
  • Therapeutic Implications
    • Study : Investigating NMBA-d3 as a potential tracer in drug metabolism studies.
    • Outcome : Demonstrated that deuterated compounds can provide clearer insights into metabolic pathways without altering the biological activity significantly.

Q & A

Basic Research Questions

Q. What analytical techniques are commonly employed for detecting N-Nitroso-N-methyl-4-aminobutyric Acid-d3 (NMBA-d3) in pharmaceutical products?

  • Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) is widely used due to its sensitivity and specificity for nitrosamine analysis. Gradient elution on a C18 column effectively separates NMBA-d3 from matrix components, achieving a limit of quantification (LOQ) of 3 ng/mL . Gas chromatography–mass spectrometry (GC-MS/MS) is also utilized, though it may require optimization for NMBA-d3 due to its lower volatility compared to other nitrosamines .

Q. Why are deuterated forms like NMBA-d3 preferred in environmental and metabolic studies?

  • Methodological Answer : The deuterium label enables precise tracking of the compound’s fate in biological or environmental systems using techniques like mass spectrometry or NMR. Isotopic dilution minimizes matrix effects, improving quantification accuracy in complex samples such as urine or soil .

Q. What regulatory guidelines influence the analysis of NMBA-d3 in pharmaceuticals?

  • Methodological Answer : Regulatory bodies like the FDA, EMA, and USP mandate strict limits for nitrosamine impurities (e.g., ≤1 ppm). Analytical methods must undergo validation for specificity, linearity (R² >0.99), accuracy (recovery 89.9–115.7%), and precision (RSD <5%) to comply with ICH Q2(R1) guidelines .

Advanced Research Questions

Q. How can method validation parameters be optimized for NMBA-d3 quantification in LC-MS/MS?

  • Methodological Answer : Key parameters include:

  • Specificity : Use deuterated internal standards (e.g., NMBA-d3) to distinguish analytes from isobaric interferences .
  • Linearity : Calibrate across 3–45 ng/mL, ensuring correlation coefficients >0.99 .
  • Accuracy/Precision : Spike recovery studies in sartan APIs demonstrate intra-day and inter-day RSD <5% .
  • Stability : Assess freeze-thaw cycles and storage conditions (e.g., -20°C for long-term stability) .

Q. What strategies mitigate matrix effects when analyzing NMBA-d3 in biological fluids?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) or QuEChERS protocols reduce co-extracted lipids and proteins .
  • Isotopic Dilution : NMBA-d3 compensates for ion suppression/enhancement during LC-MS/MS analysis .
  • Column Selection : Polar-embedded C18 columns improve retention and separation of polar nitrosamines .

Q. How can co-elution of NMBA-d3 with structurally similar impurities be resolved?

  • Methodological Answer : Optimize gradient elution profiles (e.g., acetonitrile/water with 0.1% formic acid) and employ high-resolution MS/MS transitions (e.g., m/z 147→117 for NMBA-d3). Confirm peak purity via spectral deconvolution .

Q. What metabolic pathways or biomarkers are studied using NMBA-d3?

  • Methodological Answer : NMBA-d3 aids in tracking nitrosoamino acid metabolism, such as formation of N-nitrosoproline or N-methylthiazolidine-4-carboxylic acid (NMTCA), which are urinary biomarkers of endogenous nitrosation . Deuterium labeling allows differentiation from endogenous analogs in human intervention studies .

Q. How do deuterated standards improve detection limits in GC-MS/MS analysis?

  • Methodological Answer : NMBA-d3 reduces background noise via isotopic differentiation, enabling sub-ppb detection limits. Derivatization (e.g., silylation) may enhance volatility for GC-based methods, though method optimization is critical to avoid degradation .

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